1-ethyl-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
1-Ethyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an imidazolidine ring with an ethyl group at the first position, a keto group at the second position, and a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-oxoimidazolidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-3-ethylpropanoic acid with phosgene (COCl₂) in the presence of a base such as sodium bicarbonate (NaHCO₃). This reaction proceeds through the formation of an intermediate isocyanate, which subsequently cyclizes to form the imidazolidine ring. The final product is obtained after recrystallization from a suitable solvent such as acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification process may include techniques such as ion exchange chromatography and high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-ethyl-2-hydroxyimidazolidine-4-carboxylic acid.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters, or in amidation reactions to form amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Imidazolidine-2,4-dione derivatives.
Reduction: 1-Ethyl-2-hydroxyimidazolidine-4-carboxylic acid.
Substitution: Various esters and amides depending on the reagents used.
Scientific Research Applications
1-Ethyl-2-oxoimidazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-ethyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and thereby influencing various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-2-oxoimidazolidine-4-carboxylic acid: An analog with a methyl group instead of an ethyl group.
2-Oxoimidazolidine-4-carboxylic acid: Lacks the ethyl group at the first position.
Imidazolidine-2,4-dione: A related compound with a dione structure.
Uniqueness: 1-Ethyl-2-oxoimidazolidine-4-carboxylic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural feature may enhance its solubility, stability, and biological activity compared to its analogs .
Properties
CAS No. |
1510646-24-8 |
---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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